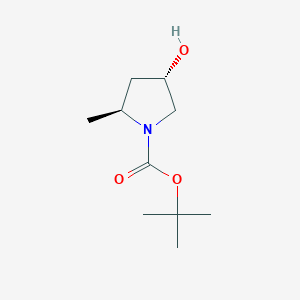

(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS: 86318-61-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its stereochemical rigidity and functional versatility. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the hydroxyl and methyl substituents at positions 4 and 2, respectively, enable further derivatization. Its (2S,4S) stereochemistry is critical for applications requiring enantioselectivity, such as asymmetric catalysis or drug intermediates.

Propriétés

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZADLGAYWRZCR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, with the CAS Number 477293-60-0, is a chiral compound that has garnered interest in various fields of research, particularly in medicinal chemistry. Its unique structural characteristics contribute to its biological activity, making it a subject of investigation for potential therapeutic applications.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- IUPAC Name : tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

- SMILES : C[C@H]1CC@@HO

The compound features a pyrrolidine ring with a hydroxyl group and a tert-butyl ester, which may influence its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymatic pathways. For instance, it has been studied for its potential role in modulating the activity of hypoxia-inducible factor (HIF), which is crucial for cellular adaptation to low oxygen levels. HIF plays a significant role in cancer biology and metabolic diseases, making inhibitors of its pathway valuable in therapeutic contexts .

Case Studies and Research Findings

- HIF Inhibition : A study demonstrated that compounds similar to this compound can effectively inhibit HIF activity by preventing its degradation through the ubiquitin-proteasome system. This results in increased HIF stability and enhanced transcriptional activity of target genes involved in angiogenesis and metabolism .

- Anticancer Potential : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways linked to tumor growth .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions, potentially due to its ability to modulate reactive oxygen species (ROS) levels .

Data Table of Biological Activities

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

- Hydroxyl vs. Amino Groups: Replacement of the C4 hydroxyl with an amino group (e.g., CAS 1279037-14-7) introduces a nucleophilic site for peptide bond formation but reduces hydrogen-bonding capacity compared to the parent compound.

- Electron-Withdrawing Groups: The cyano-substituted analog (CAS 483366-12-7) shows increased reactivity toward nucleophiles, useful in click chemistry or nitrile hydrolysis.

- Methoxy Substitution : Methoxy at C4 (CAS 215918-39-1) reduces polarity, favoring lipid membrane penetration in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, and what reaction conditions optimize yield and purity?

- Methodology : The synthesis typically begins with pyrrolidine derivatives as starting materials. Key steps include:

- Functionalization : Introduction of the tert-butyl carbamate group via nucleophilic substitution under basic conditions (e.g., NaH or KOtBu) .

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysis to establish the (2S,4S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may be employed .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. How is the structure of this compound confirmed, and what analytical techniques are most effective?

- Methodology :

- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm) and hydroxy/methyl protons .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in related pyrrolidine carboxylates (e.g., tert-butyl 4-oxopyrrolidine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) and molecular weight (215.29 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology :

- Chiral Building Block : Used in peptide mimetics and heterocyclic drug synthesis due to its rigid pyrrolidine scaffold .

- Intermediate for Functionalization : The hydroxy group enables further derivatization (e.g., oxidation to ketones or coupling with pharmacophores) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodology :

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., tert-butyl 4-hydroxypyrrolidine derivatives) .

- Computational Validation : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants to match experimental data .

- Reproducibility Checks : Standardize solvent systems (e.g., CDCl vs. DMSO-d) and temperature during NMR acquisition .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Catalyst Optimization : Transition from stoichiometric chiral reagents to catalytic asymmetric methods (e.g., organocatalysts) to reduce costs .

- Process Monitoring : Use inline IR spectroscopy or HPLC to detect racemization during reaction progression .

- Crystallization Engineering : Design solvent systems (e.g., tert-butyl methyl ether/hexane) to favor enantiopure crystal formation .

Q. How does the tert-butyl group influence the compound’s stability and solubility?

- Methodology :

- Stability Studies : Thermogravimetric analysis (TGA) shows the tert-butyl group enhances thermal stability up to 150°C .

- Solubility Profiling : LogP calculations (e.g., using ChemAxon) predict lipophilicity, aiding solvent selection for reactions (e.g., THF or dichloromethane) .

Q. What strategies are used to study this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Simulate binding to enzymes (e.g., proteases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxy group .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How do the hydroxyl and methyl substituents affect conformational dynamics?

- Methodology :

- Dynamic NMR : Detect restricted rotation of the pyrrolidine ring due to steric effects from the methyl group .

- Rotamer Analysis : Compare energy barriers for ring puckering via DFT calculations (e.g., Gaussian 16) .

Notes

- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) is recommended for enantiomeric excess (ee) determination .

- Safety : Handle under inert atmosphere (N) due to moisture sensitivity of the tert-butyl carbamate group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.